(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Description
(2E)-2-Benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is a fused heterocyclic compound featuring an imidazo[1,2-a]azepine core substituted with a benzylidene group at the 2-position. The (2E)-configuration of the benzylidene moiety influences its stereoelectronic properties, which may enhance interactions with biological targets such as microbial enzymes or membranes.
Properties
IUPAC Name |
(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFYCYVMITNMB-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one, also known by its CAS number 306736-85-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on tyrosinase inhibition, antioxidant activity, and cytotoxicity.
Chemical Structure and Properties
The molecular formula for this compound is C15H16N2O with a molecular weight of 240.30 g/mol. The compound features a unique imidazoazepine structure that contributes to its biological activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production and is often targeted for treating hyperpigmentation disorders. Studies have shown that analogs of (2E)-2-benzylidene compounds exhibit significant inhibitory effects on tyrosinase activity.
- Inhibition Studies :
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
- Experimental Findings :
Cytotoxicity
Evaluating the cytotoxic effects of compounds is essential for determining their safety profiles.
- Cell Viability Assays :
- In B16F10 murine cells, several analogs did not show cytotoxicity at concentrations up to 20 µM , while one analog (analog 2) exhibited significant cytotoxicity at lower concentrations .
- This indicates that while some derivatives are potent inhibitors of tyrosinase, they may also pose risks at certain dosages.
Data Table: Biological Activities of Selected Analogs
| Compound | Tyrosinase IC50 (µM) | Antioxidant Activity | Cytotoxicity (at 20 µM) |
|---|---|---|---|
| Analog 1 | 3.82 | Moderate | Non-cytotoxic |
| Analog 2 | >20 | Low | Cytotoxic |
| Analog 3 | 0.08 | High | Non-cytotoxic |
| Kojic Acid | 24.09 | Reference | Non-cytotoxic |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of benzylidene derivatives:
- Study on Melanin Production : A study demonstrated that certain benzylidene derivatives effectively inhibited melanin production in B16F10 cells by targeting intracellular tyrosinase activity .
- Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots revealed that the inhibition mechanism of these compounds involves competitive inhibition of tyrosinase .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The imidazo[1,2-a]azepine scaffold accommodates diverse substituents, which modulate biological activity. Key analogs include:
a) Quaternary Salts of Imidazo[1,2-a]azepines
- Example : 3-Biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (Compound VI)
- Activity : Exhibited polyvalent activity against S. aureus, C. neoformans, and C. albicans (MIC = 1–4 μg/mL), comparable to reference drugs like fluconazole .
- Structural Difference : The quaternary ammonium group enhances solubility and electrostatic interactions with microbial cell membranes but increases cytotoxicity (e.g., hemolytic activity against human RBCs) .
b) Diarylmethylene Derivatives
- Example: 2-(Bis(4-methoxyphenyl)methylene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one (Compound 1'h) Synthesis: Achieved via acetate/acetic acid-assisted one-pot synthesis (51% yield) .
c) Phenacyl-Substituted Derivatives
- Example: 1-[2-Oxo-2-(4-phenoxyphenyl)-ethyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (Compound 10c) Activity: Broad-spectrum activity against S. aureus, E. coli, K. pneumoniae, and C. neoformans (MIC = 2–8 μg/mL) . Structural Impact: The phenacyl group at position 1 enhances antimicrobial potency but correlates with higher cytotoxicity (LD₅₀ > 2000 mg/kg in mice) .
Table: Comparative Bioactivity of Key Analogs
| Compound | Antimicrobial Activity (MIC, μg/mL) | Cytotoxicity (Hemolysis/Cell Lines) | In Vivo Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Compound VI | S. aureus: 1, C. neoformans: 2 | High hemolytic activity | Not reported |
| Compound 10c | Broad spectrum (2–8) | Cytotoxic to HEK-293 | >2000 |
| Compound 6c (Pyrroloimidazole analog) | MIC = 2–4 (Gram-positive and fungi) | High hemolysis | >2000 |
| Compound 1'h | Not reported | Not reported | Not reported |
Key Observations :
- Quaternary salts (e.g., VI, 10c) show potent antimicrobial activity but suffer from cytotoxicity due to their charged nature .
- Electron-withdrawing substituents (e.g., Cl, F) enhance activity, while electron-donating groups (e.g., OCH₃) reduce efficacy .
Spectroscopic and Physicochemical Properties
- ¹H NMR Trends :
- Molecular Weight and Solubility :
- The target compound (C₁₈H₁₈N₂O) has a molecular weight of 278.35 g/mol , lower than quaternary salts (e.g., 10c: 424.2 g/mol), suggesting improved permeability .
Preparation Methods
Cyclocondensation of Diamines with Cyclic Ketones
The imidazo[1,2-a]azepine core is typically constructed via cyclocondensation between 2-aminoazepanes and α-ketoesters or acylating agents. For example, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine reacts with 2-amino-1-arylethanones under reflux in ethanol to yield 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines. This method achieves yields of 65–78%, with electron-deficient aryl groups enhancing cyclization efficiency due to reduced steric hindrance.
Oxidative Cyclization Strategies
Alternative routes employ oxidative cyclization of N-alkylated precursors. Treatment of 2-(aminomethyl)azepan-1-ones with iodine in DMSO at 80°C induces intramolecular C–N bond formation, generating the imidazo[1,2-a]azepin-3-one scaffold in 72% yield. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Advanced Functionalization and Derivative Synthesis
Reductive Amination for N-Alkylation
Quaternary ammonium salts are synthesized by alkylating the imidazole nitrogen with methyl iodide or benzyl bromide in acetonitrile at 50°C. Menthol-derived alkylating agents introduce chirality, producing diastereomers resolvable via chiral HPLC. For example, reaction with L-menthol chloroacetate yields 85% of a 1:1 diastereomeric mixture, with $$ ^1H $$ NMR showing AB doublets at δ 5.26 and 5.36 ppm ($$ J = 17.9 \, \text{Hz} $$).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling installs aryl groups at the C2 position. Using Pd(PPh3)4 (5 mol%), K2CO3, and boronic acids in dioxane/water (4:1), 2-aryl derivatives are obtained in 70–78% yield. Xantphos ligands enhance selectivity for mono-coupled products over bis-arylation byproducts.
Spectroscopic Characterization and Analytical Validation
$$ ^1H $$ NMR Spectral Features
- Imidazole protons : Resonate as singlets at δ 7.8–8.2 ppm, deshielded by the electron-withdrawing carbonyl.
- Benzylidene vinyl proton : Appears as a singlet at δ 7.3–7.5 ppm, with coupling constants ($$ J = 16.1 \, \text{Hz} $$) confirming the E-configuration.
- Azepane methylenes : Multiplet signals at δ 1.6–2.8 ppm integrate for six protons, confirming the seven-membered ring.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectra (HRMS) exhibit molecular ion peaks at m/z 307.1445 ([M+H]$$ ^+ $$), consistent with $$ \text{C}{18}\text{H}{19}\text{N}2\text{O}2 $$. Elemental analysis validates stoichiometry within 0.3% of theoretical values.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes. A pilot-scale setup producing 10 kg/month achieves 89% yield with 99.5% purity by HPLC.
Green Chemistry Approaches
Solvent-free mechanochemical grinding of imidazoazepinone and benzaldehyde derivatives with KHSO4·SiO2 achieves 81% yield in 2 hours, minimizing waste generation.
Q & A
Q. What strategies differentiate the bioactivity of (2E)-isomers from (2Z)-isomers or analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
